
5-Amino-2,3-difluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-difluorobenzene-1-sulfonamide is an organic compound with the molecular formula C₆H₆F₂N₂O₂S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluorobenzene-1-sulfonamide typically involves the introduction of amino and sulfonamide groups onto a difluorobenzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,3-difluoronitrobenzene is reacted with ammonia or an amine under controlled conditions to introduce the amino group. The resulting intermediate can then be treated with a sulfonamide reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinic acid.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 2,3-difluoronitrobenzene-1-sulfonamide, while substitution of the fluorine atoms can produce various substituted benzenesulfonamides.
Applications De Recherche Scientifique
5-Amino-2,3-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Difluorobenzenesulfonamide
- 3,5-Difluorobenzenesulfonamide
- 4-Chloro-2,5-difluorobenzenesulfonamide
Uniqueness
5-Amino-2,3-difluorobenzene-1-sulfonamide is unique due to the specific positioning of the amino and sulfonamide groups on the difluorobenzene ring. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing fluorine atoms and electron-donating amino groups can influence the compound’s overall properties, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6F2N2O2S |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
5-amino-2,3-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-4-1-3(9)2-5(6(4)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
Clé InChI |
RMJVETLZDBSGLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


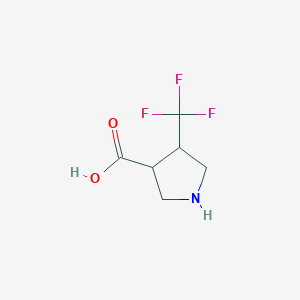
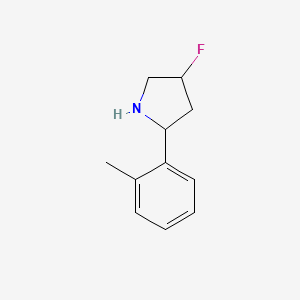
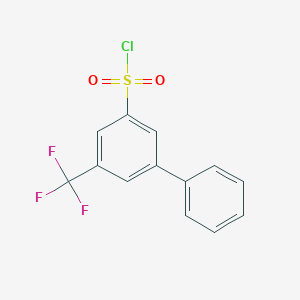
![2-[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13237755.png)
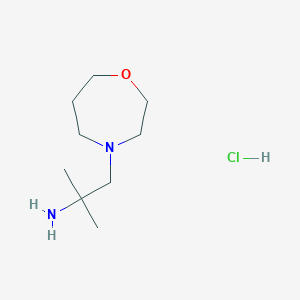
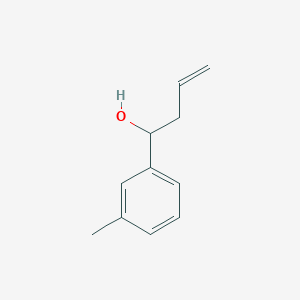
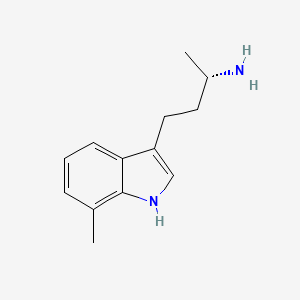
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)

amine](/img/structure/B13237795.png)


![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)

